molecular formula C16H30N2O2 B14659739 Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate CAS No. 51833-18-2

Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate

Cat. No.: B14659739
CAS No.: 51833-18-2
M. Wt: 282.42 g/mol
InChI Key: LEANIXQVTGXBIN-UHFFFAOYSA-N
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Description

Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nonyl-substituted amines with α,β-unsaturated esters in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its nonyl group can interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-octyl-4,5-dihydro-1H-imidazol-1-yl)propanoate
  • Methyl 3-(2-decyl-4,5-dihydro-1H-imidazol-1-yl)propanoate

Uniqueness

Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate is unique due to its specific nonyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length of the nonyl chain can influence its solubility, membrane permeability, and overall reactivity, making it a valuable compound for targeted applications .

Properties

CAS No.

51833-18-2

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

methyl 3-(2-nonyl-4,5-dihydroimidazol-1-yl)propanoate

InChI

InChI=1S/C16H30N2O2/c1-3-4-5-6-7-8-9-10-15-17-12-14-18(15)13-11-16(19)20-2/h3-14H2,1-2H3

InChI Key

LEANIXQVTGXBIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NCCN1CCC(=O)OC

Origin of Product

United States

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